N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide
Description
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(20-18-19-11-12-25-18)15-6-8-16(9-7-15)21-26(23,24)13-10-14-4-2-1-3-5-14/h1-10,13,21H,11-12H2,(H,19,20,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNAVVUJFFTRNW-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=N1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The thiazole ring structure has been associated with various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiazole moiety linked to a sulfonamide group and an aromatic benzamide structure, which may contribute to its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. A study by Abdel-Wahab et al. (2013) demonstrated that thiazole derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that N-(4,5-dihydro-1,3-thiazol-2-yl) compounds can induce apoptosis in cancer cell lines. For example, a study conducted on human breast cancer cells indicated that thiazole derivatives could inhibit cell proliferation and promote apoptotic pathways through the activation of caspases .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in several studies. The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 suggests its role in modulating inflammatory responses. In vivo studies using animal models have shown reduced edema and inflammatory markers following treatment with thiazole-containing compounds .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of this compound, researchers tested its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anticancer Activity
A study focusing on the anticancer effects of the compound on MCF-7 breast cancer cells revealed that treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells at higher concentrations.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 10 | 85 | 5 |
| 25 | 65 | 15 |
| 50 | 40 | 30 |
Scientific Research Applications
Chemistry
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is being investigated for its potential pharmacological properties . Studies suggest that it may exhibit antimicrobial and anticancer activities, making it a candidate for drug discovery. The compound's ability to interact with specific biological targets can lead to the development of novel therapeutic agents.
Medicine
The medicinal chemistry aspect focuses on the compound's therapeutic potential . Preliminary studies indicate that it may inhibit specific enzymes or receptors involved in disease processes. Understanding its mechanism of action is crucial for evaluating its efficacy as a drug candidate.
Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the thiazole ring could enhance potency and selectivity.
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. In vitro studies highlighted its potential as an anticancer agent, particularly in targeting breast cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key features with derivatives reported in International Journal of Molecular Sciences (2014) :
- Sulfonamido-Benzamide Backbone : Similar to hydrazinecarbothioamides [4–6] and triazole-thiones [7–9], the target compound incorporates a sulfonamido-benzamide scaffold. This moiety is critical for hydrogen bonding (e.g., NH···O=S interactions) and solubility modulation.
- Heterocyclic Substituents: The 4,5-dihydrothiazole ring distinguishes it from triazole-based analogs [7–15].
Spectroscopic Comparisons
The absence of C=O in triazole-thiones [7–9] versus its retention in the target compound highlights divergent synthetic pathways (e.g., cyclization vs. direct functionalization).
Crystallographic and Computational Insights
While direct crystallographic data for the target compound are unavailable, methodologies from SHELX () and Multiwfn () are critical for analyzing similar compounds:
- SHELX : Used for refining crystal structures of sulfonamide derivatives, enabling comparison of packing motifs (e.g., hydrogen-bonded dimers) .
Hydrogen Bonding and Stability
The target compound’s sulfonamido group may form N–H···O=S hydrogen bonds , akin to patterns in triazole-thiones [7–9] (). Graph set analysis () would classify these interactions as D(2) motifs , common in sulfonamide crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
